Diffractaic acid

Vue d'ensemble

Description

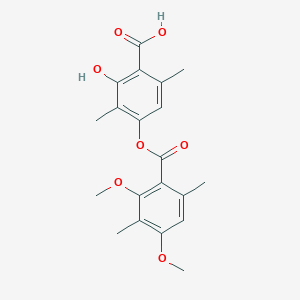

L’acide diffractaïque est un dépside de β-orcinol de formule moléculaire C20H22O7. C’est un métabolite secondaire produit par les lichens, en particulier l’espèce de lichen foliacé Punctelia diffractaica, qui porte le nom de ce composé . L’acide diffractaïque présente diverses activités biologiques, notamment des effets cytotoxiques, cytogénétiques, oxydatifs, analgésiques et antiviraux .

Mécanisme D'action

Le mécanisme d’action de l’acide diffractaïque implique son interaction avec diverses cibles moléculaires et voies. Il exerce ses effets en inhibant la réplication virale et la formation de particules infectieuses . L’acide diffractaïque induit également un stress oxydatif et l’apoptose dans les cellules cancéreuses, conduisant à une diminution de la viabilité et de la prolifération cellulaires . Son activité antioxydante est attribuée à sa capacité à piéger les espèces réactives de l’oxygène et à améliorer les défenses antioxydantes cellulaires .

Analyse Biochimique

Biochemical Properties

Diffractaic acid interacts with various biomolecules in biochemical reactions. It has been found to have moderate antibacterial and insecticidal properties, as well as antiulcer and hepatoprotective activity . It also has significant antiviral activity against respiratory syncytial virus .

Cellular Effects

This compound has been shown to exert effects on various types of cells. For instance, it has been found to suppress the proliferation of HeLa cells in a dose- and time-dependent manner . It also displayed late apoptotic and necrotic effects on HepG2 cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that this compound acts as an effective proapoptotic agent in various disorders research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been shown to suppress the proliferation of HeLa cells in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that lower doses of this compound have a protective effect compared to its higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite of lichens and is derived from the polyketide pathway, specifically the acetate-polymalonate pathway .

Méthodes De Préparation

L’acide diffractaïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l’estérification de l’acide 2,4-diméthoxy-3,6-diméthylbenzoïque avec l’ester 4-carboxy-3-hydroxy-2,5-diméthylphényle . De plus, des dérivés de l’acide diffractaïque peuvent être synthétisés en modifiant le groupe hydroxyle, ce qui donne des esters méthyliques et benzyliques . Les méthodes de production industrielle impliquent généralement l’extraction de l’acide diffractaïque à partir d’espèces de lichens à l’aide de solvants et de techniques chromatographiques .

Analyse Des Réactions Chimiques

L’acide diffractaïque subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et réduits de l’acide diffractaïque, ainsi que des composés substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

L’acide diffractaïque a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme précurseur pour la synthèse de divers dérivés ayant des activités biologiques potentielles . En biologie et en médecine, l’acide diffractaïque a été étudié pour ses propriétés antivirales, en particulier contre le virus respiratoire syncytial et le virus de la dengue . Il présente également des effets cytotoxiques et antiprolifératifs, ce qui en fait un candidat potentiel pour la recherche sur le cancer . De plus, l’acide diffractaïque a été étudié pour ses propriétés antioxydantes et anti-inflammatoires .

Applications De Recherche Scientifique

Antiviral Applications

Diffractaic acid has demonstrated significant antiviral properties, particularly against mosquito-borne viruses such as dengue virus, Zika virus, and chikungunya virus. In a recent study, this compound exhibited a high selectivity index of 20.59 with an effective concentration (EC50) of 2.43 µM against dengue virus serotypes 1–4. The compound inhibited viral replication primarily during the late stages of infection, suggesting its potential as an antiviral lead compound .

Efficacy Against Various Viruses

The antiviral efficacy of this compound was assessed across multiple cell lines, including human hepatoma (Huh-7) and Vero cells. The results indicated that this compound effectively inhibited dengue virus replication with minimal cytotoxicity (CC50 > 100 µM), making it a promising candidate for further development in antiviral therapies .

Table 1: Antiviral Efficacy of this compound

| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Dengue Virus | 2.43 | 50.13 | 20.59 |

| Zika Virus | Similar | Similar | Similar |

| Chikungunya Virus | 6.21 | Not specified | Not specified |

Anticancer Applications

This compound has also been investigated for its anticancer properties, particularly in breast cancer and hepatocellular carcinoma. Research has shown that it acts as a thioredoxin reductase 1 (TrxR1) inhibitor, inducing apoptosis and inhibiting migration in cancer cells.

Breast Cancer Studies

In studies involving MCF-7 and MDA-MB-453 breast cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values of 51.32 µg/ml and 87.03 µg/ml, respectively. The compound was found to upregulate pro-apoptotic genes while downregulating TrxR1 enzyme activity, indicating its potential as a therapeutic agent for breast cancer treatment .

Table 2: Cytotoxicity of this compound in Breast Cancer Cells

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| MCF-7 | 51.32 | Apoptosis induction |

| MDA-MB-453 | 87.03 | TrxR1 inhibition |

Hepatocellular Carcinoma

This compound has also shown promise in treating hepatocellular carcinoma (HCC). It was reported to induce apoptosis and suppress cell migration in HepG2 cells through similar mechanisms as observed in breast cancer studies .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves targeting specific cellular pathways associated with viral replication and cancer cell survival. In the case of viral infections, this compound interferes with the replication process at late stages, while in cancer cells, it modulates the expression of key regulatory genes involved in apoptosis and metastasis.

Comparaison Avec Des Composés Similaires

L’acide diffractaïque appartient à la famille des composés didepsides, qui sont des métabolites secondaires trouvés dans les lichens . Des composés similaires comprennent l’acide barbatique, l’acide sékikaïque et l’acide usnique . Comparé à ces composés, l’acide diffractaïque présente des propriétés antivirales et cytotoxiques uniques, ce qui en fait un composé précieux pour la recherche scientifique . L’acide barbatique et l’acide sékikaïque possèdent également des activités antivirales, mais l’acide diffractaïque a montré une efficacité supérieure contre certains virus .

Activité Biologique

Diffractaic acid, a secondary metabolite derived from lichens, has garnered significant attention in recent years for its diverse biological activities. This article reviews the current understanding of this compound's biological properties, including its antiviral, anticancer, antioxidant, and anti-inflammatory effects, supported by various studies and data.

Structure and Source

This compound is a depside compound primarily found in lichens of the genus Usnea. Its structure consists of a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against mosquito-borne viruses such as dengue virus (DENV) and chikungunya virus (CHIKV).

- Selectivity Index : In vitro studies demonstrated that this compound exhibited a selectivity index ranging from 8.07 to 20.59 against DENV, indicating its effectiveness with minimal cytotoxicity. The EC50 (effective concentration for 50% inhibition) was determined to be 2.43 ± 0.19 µM, while the CC50 (cytotoxic concentration for 50% cell death) was 50.13 ± 7.45 µM .

- Efficacy Against Other Viruses : The compound showed moderate efficacy against CHIKV (EC50 of 6.21 ± 0.69 µM) and lesser effectiveness against enterovirus A71 (EC50 of 19.93 ± 1.94 µM) .

- Mechanism of Action : this compound appears to inhibit viral replication post-entry into host cells, although the precise molecular targets remain to be elucidated .

Anticancer Effects

This compound has also been studied for its anticancer properties, particularly against hepatocellular carcinoma (HCC).

- Cytotoxicity : In HepG2 cells (a model for HCC), this compound demonstrated significant cytotoxicity with an IC50 value of 78.07 µg/mL after 48 hours of treatment .

- Mechanism : The compound induces apoptosis and inhibits migration in cancer cells by targeting thioredoxin reductase 1 (TRXR1), an enzyme often overexpressed in tumors . Flow cytometry revealed late apoptotic effects, and real-time PCR indicated an upregulation of the P53 gene, suggesting a mechanism involving cell cycle regulation and apoptosis .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage.

- DPPH Scavenging Activity : The antioxidant activity was assessed using the DPPH radical scavenging method, where this compound showed an IC50 value higher than quercetin, indicating lower antioxidant potency compared to this standard .

- Comparative Analysis : In comparative studies, this compound's antioxidant capacity was found to be effective but less potent than other lichen-derived compounds like usnic acid .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | EC50/IC50 Values | Mechanism/Notes |

|---|---|---|

| Antiviral (DENV) | EC50: 2.43 µM | Inhibits viral replication post-entry |

| Antiviral (CHIKV) | EC50: 6.21 µM | Moderate inhibition |

| Anticancer (HepG2) | IC50: 78.07 µg/mL | Induces apoptosis via TRXR1 inhibition |

| Antioxidant | IC50 > quercetin | DPPH scavenging activity |

Case Studies

- Antiviral Efficacy Study : A study conducted in vitro showed that this compound effectively inhibited DENV replication with a selectivity index indicating a favorable therapeutic ratio for further development as an antiviral agent .

- Cancer Cell Study : Research on HepG2 cells demonstrated that this compound not only reduced cell viability but also affected migratory capabilities, marking it as a potential candidate for HCC treatment strategies .

Propriétés

IUPAC Name |

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJKZXWOOXIEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195883 | |

| Record name | Diffractaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-32-8 | |

| Record name | Diffractaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diffractaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diffractaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diffractaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diffractaic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of diffractaic acid against dengue virus?

A1: this compound primarily targets the late stage of the dengue virus life cycle, inhibiting viral replication and the formation of infectious particles [].

Q2: Does this compound exhibit anti-cancer properties?

A2: Yes, this compound has demonstrated antiproliferative and apoptotic effects in A549 lung cancer cells and AGS gastric cancer cells [, ]. It promotes the intrinsic apoptotic pathway by upregulating the BAX/BCL2 ratio and the p53 gene [].

Q3: What is the role of thioredoxin reductase 1 (TrxR1) in the anticancer activity of this compound?

A3: this compound inhibits TrxR1 enzymatic activity in A549 lung cancer cells without affecting the expression levels of TrxR1 gene or protein []. TrxR1 is often overexpressed in tumor cells, making it a potential target for cancer therapy.

Q4: Does this compound possess analgesic and antipyretic properties?

A4: Yes, this compound, along with usnic acid, has been identified as an analgesic and antipyretic component in the lichen Usnea diffracta [, ]. It demonstrates analgesic effects in mice models and can reduce normal body temperature [].

Q5: How does this compound affect leukotriene B4 (LTB4) biosynthesis?

A5: this compound inhibits LTB4 biosynthesis, a key mediator of inflammation, in a non-redox mechanism. This suggests a specific interaction with enzymes involved in the LTB4 pathway rather than a general antioxidant effect [].

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol [].

Q7: How is the structure of this compound elucidated?

A8: The structure of this compound has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, ]. NOE difference spectroscopy has also been employed to assign the 1H NMR spectra, providing detailed structural insights [].

Q8: Has this compound been synthesized, and if so, how?

A9: Yes, this compound has been successfully synthesized. The unambiguous synthesis of this compound, along with other para-β-orcinol depsides, has been achieved [].

Q9: How does the structure of this compound relate to its biological activity?

A10: The 4O-demethyl derivative of this compound exhibited potent inhibition of LTB4 biosynthesis and antiproliferative activity. This suggests that modifications to the hydroxyl group at the 4-position can significantly influence its biological effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.